molecular formula C17H18OS2 B2397861 1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one CAS No. 27997-96-2

1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one

Cat. No. B2397861
CAS RN: 27997-96-2
M. Wt: 302.45
InChI Key: CFVGFCQZWZWILS-UHFFFAOYSA-N
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Description

“1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one” is a chemical compound with the Inchi Code 1S/C17H18OS/c1-13-3-7-15(8-4-13)17(18)11-12-19-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 .


Synthesis Analysis

While specific synthesis methods for “1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one” were not found, a related compound, 1,3 and 1,4-bis [5- (R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives, were synthesized by the reaction of isophthalic and terephthalic acid hydrazides with methyl and aryl isothiocyanates, followed by base-catalyzed cyclization and alkylation of the resulting bis-triazolethiols with alkyl bromides .


Molecular Structure Analysis

The molecular formula of “1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one” is C17H18OS . The exact mass is 238.13600 and the average mass is 238.32400 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one” are not fully available. The molecular weight is 238.32400 .

Scientific Research Applications

  • Chemical Synthesis

    • Application : “1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one” is a chemical compound used in various areas of research, including life science, material science, chemical synthesis, chromatography, and analytical studies .
  • Transition-Metal Catalysis

    • Application : The compound has been used in the synthesis of highly sterically-hindered cyclic (alkyl) (amino)carbenes (CAACs). These CAACs have gained major attention as strongly electron-rich carbon analogues of NHCs (N-heterocyclic carbene) with broad applications in both industry and academia .
    • Method of Application : The synthesis involves a merger of CAAC ligands with highly-hindered IPr*. The efficient synthesis, electronic characterization, and application in model Cu-catalyzed hydroboration of alkynes is described .
    • Results or Outcomes : The ligands are strongly electron-rich, bulky, and flexible around the N-Ar wingtip. The availability of various IPr* and CAAC templates offers a significant potential to expand the existing arsenal of NHC ligands to electron-rich bulky architectures with critical applications in metal stabilization and catalysis .

properties

IUPAC Name

1,3-bis[(4-methylphenyl)sulfanyl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18OS2/c1-13-3-7-16(8-4-13)19-11-15(18)12-20-17-9-5-14(2)6-10-17/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVGFCQZWZWILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)CSC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one

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